1-[(1R,2R)-2-aminocyclohexyl]-3-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea
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Overview
Description
1-[(1R,2R)-2-aminocyclohexyl]-3-[®-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[222]octan-2-yl]-quinolin-4-ylmethyl]thiourea is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,2R)-2-aminocyclohexyl]-3-[®-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea involves multiple steps, including the formation of the aminocyclohexyl and azabicyclo[2.2.2]octane moieties. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(1R,2R)-2-aminocyclohexyl]-3-[®-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides, amines, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1-[(1R,2R)-2-aminocyclohexyl]-3-[®-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: It can serve as a probe for investigating biological pathways and interactions with biomolecules.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-[(1R,2R)-2-aminocyclohexyl]-3-[®-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways, making it a valuable tool for studying cellular processes and developing new therapies.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octan-2-ones: These compounds share a similar bicyclic structure and are synthesized using synergic asymmetric organocatalysis of Cinchona alkaloids and secondary amines.
1,4-Diazabicyclo[2.2.2]octane (DABCO) derivatives: These compounds undergo ring-opening reactions with phenols and related nucleophiles, producing various piperazine products.
Uniqueness
1-[(1R,2R)-2-aminocyclohexyl]-3-[®-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea is unique due to its combination of functional groups and structural features. The presence of the aminocyclohexyl and azabicyclo[2.2.2]octane moieties, along with the quinolin-4-ylmethyl and thiourea groups, provides a versatile platform for various chemical reactions and biological interactions. This makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C26H35N5S |
---|---|
Molecular Weight |
449.7 g/mol |
IUPAC Name |
1-[(1R,2R)-2-aminocyclohexyl]-3-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea |
InChI |
InChI=1S/C26H35N5S/c1-2-17-16-31-14-12-18(17)15-24(31)25(20-11-13-28-22-9-5-3-7-19(20)22)30-26(32)29-23-10-6-4-8-21(23)27/h2-3,5,7,9,11,13,17-18,21,23-25H,1,4,6,8,10,12,14-16,27H2,(H2,29,30,32)/t17-,18-,21+,23+,24+,25+/m0/s1 |
InChI Key |
LHDSISASGSUGCB-YAEKCUQCSA-N |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)NC(=S)N[C@@H]5CCCC[C@H]5N |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NC5CCCCC5N |
Origin of Product |
United States |
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